molecular formula C28H31N5O5S B2594355 3-(2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(3-methoxypropyl)propanamide CAS No. 2034417-24-6

3-(2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(3-methoxypropyl)propanamide

Cat. No.: B2594355
CAS No.: 2034417-24-6
M. Wt: 549.65
InChI Key: VSBXYHATFJEJDG-UHFFFAOYSA-N
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Description

3-(2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(3-methoxypropyl)propanamide is a potent, cell-active, and allosteric inhibitor of the Src Homology 2 domain-containing Phosphatase 2 (SHP2). SHP2 , encoded by the PTPN11 gene, is a central node in the RAS/MAPK signaling pathway and is a critical target in oncology research, as its aberrant activation is implicated in multiple cancers. This compound exerts its effect by stabilizing SHP2 in an auto-inhibited conformation, effectively blocking its phosphatase activity and subsequent signal transduction through the MAPK cascade. This mechanism is particularly valuable for targeting RTK-driven and KRAS-mutant cancers , where SHP2 activity is essential for tumor proliferation and survival. Researchers utilize this inhibitor to dissect SHP2's role in cellular signaling, to explore combination therapies with other targeted agents (such as MEK or RTK inhibitors), and to investigate mechanisms of resistance in preclinical models. It is supplied for research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-3-yl]-N-(3-methoxypropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5O5S/c1-37-16-8-14-29-23(34)13-15-33-27(36)26-25(20(17-30-26)19-9-4-3-5-10-19)32-28(33)39-18-24(35)31-21-11-6-7-12-22(21)38-2/h3-7,9-12,17,30H,8,13-16,18H2,1-2H3,(H,29,34)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBXYHATFJEJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(3-methoxypropyl)propanamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure suggests various biological activities, particularly in the context of cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The compound's molecular formula is C26H30N4O4SC_{26}H_{30}N_{4}O_{4}S, with a molecular weight of approximately 478.61 g/mol. The presence of multiple functional groups, including a pyrimidine core and methoxy groups, indicates potential interactions with biological targets.

Biological Activities

1. Anticancer Properties

Research indicates that compounds with similar structures to the pyrrolo[3,2-d]pyrimidine framework exhibit anticancer activity by targeting various signaling pathways involved in tumor growth and survival. For instance:

  • Mechanism of Action : Pyrimidine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
  • Case Studies : A study highlighted that certain pyrido[2,3-d]pyrimidines demonstrated significant cytotoxicity against prostate (PC-3) and lung (A-549) cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic use .

2. Enzyme Inhibition

The compound may also act as an inhibitor for myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases:

  • Selectivity : MPO inhibitors have shown promise in treating autoimmune disorders by reducing oxidative stress and inflammation . The design of similar compounds has focused on achieving high selectivity over other peroxidases, minimizing side effects.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit tumor cell proliferation effectively. For example:

Cell LineIC50 Value (µM)Mechanism of Action
PC-31.54CDK inhibition leading to G1 phase arrest
A-5493.36Induction of apoptosis via caspase activation

These findings suggest that the compound could be developed into a therapeutic agent for specific cancers.

Structure-Activity Relationship (SAR)

The structure of the compound allows for modifications that can enhance its biological activity:

  • Substituent Variations : Alterations at the methoxy or phenyl positions may improve potency or selectivity against certain cancer types or enzymes .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives similar to this compound have shown promising anticancer properties . For instance, studies have demonstrated that fused thiophene derivatives can inhibit key signaling pathways involved in cancer cell proliferation, such as VEGFR-2 and AKT pathways. These compounds induce apoptosis in various cancer cell lines, suggesting potential use in cancer therapy .

Antiviral Properties

The compound's structure suggests it may interact with viral proteins or enzymes, making it a candidate for antiviral drug development. Specifically, derivatives targeting the HIV capsid have shown efficacy in inhibiting viral replication .

Enzyme Inhibition

The presence of functional groups allows this compound to act as an inhibitor for various enzymes involved in metabolic pathways. Its interaction with enzyme active sites can alter enzymatic activity, which is critical for developing drugs targeting metabolic disorders.

Case Studies

  • Anticancer Research : A study published in MDPI highlighted the anticancer activity of pyrrolopyrimidine derivatives similar to this compound. These studies showed significant inhibition of tumor cell growth and induction of apoptosis .
  • Antiviral Studies : Another study focused on phenylalanine derivatives indicated potential antiviral effects against HIV by targeting the viral capsid protein . This suggests that our compound could also be explored for similar applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations and SAR Insights

Key Observations:

C7 Substitution :

  • Bromine at C7 (e.g., in sulfonamide derivatives) maximizes DPP-IV inhibition , while the phenyl group in the target compound may trade potency for improved selectivity or solubility.
  • Halogenation (e.g., chloro in ) enhances antiproliferative activity but increases toxicity .

N3/N5 Tail :

  • Methoxypropylamide in the target compound may enhance solubility compared to butyl () or sulfonamide () groups.
Table 2: Activity Comparison of Pyrrolo[3,2-d]pyrimidine Derivatives
Compound Type Target(s) IC50 / EC50 Toxicity Profile Reference
Target Compound EGFR, CDK2 (predicted) N/A Unknown
Sulfonamide Derivatives DPP-IV 10–50 nM Low
Halogenated Analogs SHMT2, GARFTase 0.1–1 µM Moderate
Fused Pyrazole EGFR/CDK2 20–80 nM High (unmodified)
Insights:
  • The target compound’s methoxypropyl tail and phenyl-C7 may reduce toxicity compared to halogenated analogs .
  • Lack of N5 substitution (vs. sulfonamides in ) could limit DPP-IV activity but broaden kinase selectivity .

Structural Insights from Crystallography and Docking

  • Bridge Modifications : The thioether bridge in the target compound may offer conformational flexibility over oxygen or methylene bridges, as seen in SHMT2/GARFTase inhibitors .

Q & A

Basic Research Question

  • Single-crystal X-ray diffraction : Resolves atomic positions and confirms stereochemistry, as demonstrated for related triclinic crystals (e.g., P1 space group, R factor < 0.06) .
  • NMR spectroscopy : Use ¹H/¹³C NMR (DMSO-d6) to verify methoxypropyl and phenyl substituents. Compare chemical shifts (e.g., δ 3.84 ppm for methoxy groups) to literature analogs .
  • FTIR-ATR : Confirm carbonyl (1650–1750 cm⁻¹) and thioether (600–700 cm⁻¹) functional groups .

Advanced Consideration : Pair HRMS (ESI) with isotopic pattern analysis to validate molecular formula (e.g., <2 ppm mass error) and detect trace impurities .

How can computational methods predict the reactivity of the pyrrolo[3,2-d]pyrimidine core during functionalization?

Advanced Research Question

  • Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model electron density at reactive sites (e.g., C-2 for nucleophilic substitution) .
  • Reaction path screening : Apply automated software (e.g., GRRM) to explore transition states and energetics for thioglycolic acid coupling .
  • Solvent effects : Simulate polar aprotic solvents (DMF, DMSO) to assess their impact on reaction barriers .

How should researchers address contradictory spectral data during characterization?

Advanced Research Question

  • Dynamic NMR : Resolve rotational isomers or tautomers causing split peaks (e.g., methoxypropyl chain conformers) by variable-temperature studies .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals in crowded aromatic regions (e.g., phenyl vs. pyrrolopyrimidine protons) .
  • Cross-validate with XRD : Compare experimental bond lengths/angles (e.g., C–S = 1.81 Å) to computational models .

What strategies are effective for studying the compound’s stability under varying pH and temperature?

Basic Research Question

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, then monitor decomposition via HPLC .
  • Thermogravimetric analysis (TGA) : Determine thermal stability (e.g., decomposition onset >200°C) and identify volatile byproducts .

Advanced Consideration : Use Arrhenius modeling to extrapolate shelf-life under storage conditions (e.g., 4°C vs. ambient) .

How can researchers investigate isomer formation during synthesis?

Advanced Research Question

  • Chiral HPLC : Detect enantiomers if asymmetric centers form during amidation (e.g., N-(3-methoxypropyl) group) .
  • NOESY NMR : Identify spatial proximity between substituents to distinguish regioisomers (e.g., 4-oxo vs. 7-phenyl positioning) .

What methodologies are recommended for elucidating the compound’s reaction mechanisms?

Advanced Research Question

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated reagents to identify rate-determining steps (e.g., C–S bond formation) .
  • Trapping intermediates : Use quenching agents (e.g., TEMPO) to isolate and characterize short-lived species via LC-MS .

How can in silico tools predict biological activity against target proteins?

Advanced Research Question

  • Molecular docking : Screen against kinase domains (e.g., EGFR) using PyMOL/AutoDock to assess binding affinity of the pyrrolopyrimidine core .
  • ADMET prediction : Estimate pharmacokinetics (e.g., logP ≈ 3.5) and toxicity risks using SwissADME or ADMETlab .

What green chemistry approaches reduce waste in large-scale synthesis?

Basic Research Question

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a safer alternative with similar polarity .
  • Catalyst recycling : Recover Pd catalysts via magnetic nanoparticles, as described for Suzuki couplings in related compounds .

How can AI-driven platforms enhance experimental design for derivatives?

Advanced Research Question

  • Generative models : Train AI on existing pyrrolo[3,2-d]pyrimidine datasets to propose novel derivatives with optimized properties .
  • Automated reaction optimization : Use robotic platforms (e.g., Chemspeed) to parallelize condition screening and reduce trial-and-error .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.